2-(4-Fluoro-3-methylphenyl)-2-propanol

Description

Significance of Fluorine in Modern Organic Chemistry and Advanced Synthetic Strategies

The element fluorine possesses a unique set of properties that make it highly valuable in organic and medicinal chemistry. tandfonline.com Its high electronegativity (3.98 on the Pauling scale), small van der Waals radius (1.47 Å, comparable to hydrogen), and the strength of the carbon-fluorine (C-F) bond are key attributes that chemists leverage to fine-tune the properties of organic molecules. tandfonline.com The introduction of fluorine can profoundly influence a molecule's metabolic stability, lipophilicity, bioavailability, and binding affinity to biological targets. researchgate.netresearchgate.net

Strategically replacing a hydrogen atom or a hydroxyl group with fluorine can block sites of metabolic oxidation, thereby increasing the half-life of a drug. researchgate.net Furthermore, the strong electron-withdrawing nature of fluorine can alter the acidity (pKa) of nearby functional groups, which can enhance a compound's ability to permeate cell membranes. tandfonline.comresearchgate.net More than 20% of all pharmaceutical drugs contain fluorine, a testament to its impact. news-medical.net

The growing importance of organofluorine compounds has spurred the development of advanced synthetic strategies for the selective introduction of fluorine. These methods range from the use of traditional nucleophilic and electrophilic fluorinating reagents to more modern transition-metal-catalyzed reactions that allow for precise, late-stage fluorination of complex molecules. acs.org

Key Physicochemical Properties of Fluorine

| Property | Value |

|---|---|

| Atomic Number | 9 |

| Electron Configuration | [He] 2s²2p⁵ |

| Electronegativity (Pauling Scale) | 3.98 |

| Van der Waals Radius | 1.47 Å |

| C-F Bond Energy | ~485 kJ/mol |

Overview of Aryl-Substituted Tertiary Alcohols in Contemporary Chemical Research

Aryl-substituted tertiary alcohols are a class of compounds widely utilized in medicinal chemistry and materials science. mdpi.com The tertiary alcohol motif itself provides improved metabolic stability compared to primary or secondary alcohols, as the carbinol carbon is not susceptible to oxidation. nih.gov The presence of one or more aryl groups imparts rigidity and can facilitate crucial binding interactions, such as π-π stacking, with biological receptors.

These compounds are recognized as important building blocks and structural motifs in a variety of biologically active molecules. oist.jp They are integral to the synthesis of numerous pharmaceuticals and agrochemicals. researchgate.net The synthesis of chiral tertiary alcohols, in particular, is an area of intense research, as stereochemistry often plays a critical role in a molecule's biological activity. researchgate.net Methodologies for their preparation are diverse and include the addition of Grignard reagents to ketones and various catalytic asymmetric approaches. mdpi.comnih.gov Recent advancements have focused on developing more efficient, one-pot catalytic methods to generate these valuable structures. mdpi.com

Contextualization of 2-(4-Fluoro-3-methylphenyl)-2-propanol within the Landscape of Fluorinated Tertiary Alcohol Research

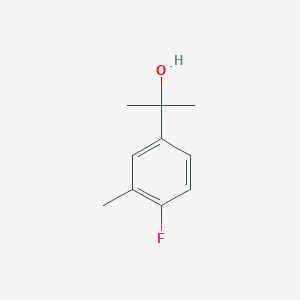

The compound this compound is a specific example that embodies the characteristics of both a fluorinated aromatic compound and a tertiary alcohol. Its structure features a propan-2-ol backbone connected to a phenyl ring at the tertiary carbon position. This phenyl ring is substituted with a fluorine atom at the para-position (C4) and a methyl group at the meta-position (C3).

This particular arrangement of functional groups makes it a molecule of significant interest for synthetic and medicinal chemistry research. The tertiary alcohol group provides a site for potential further functionalization while also offering inherent metabolic stability against oxidation. nih.gov The fluorophenyl moiety brings the advantageous properties conferred by fluorine, such as enhanced lipophilicity and metabolic resistance at the site of fluorination. researchgate.net The methyl group can also influence the molecule's conformation and interaction with binding sites.

While specific research applications for this compound are not extensively detailed in publicly available literature, its structure strongly suggests its utility as a synthetic intermediate or building block. It serves as a precursor for creating more complex molecules where the combined properties of the fluorinated aryl group and the stable tertiary alcohol are desired. Molecules with the 4-fluoro-3-methylphenyl substructure have been investigated in the context of new psychoactive substances and other biologically active compounds, indicating the relevance of this particular substitution pattern. mdpi.comcaymanchem.com Therefore, this compound represents a valuable tool for researchers aiming to synthesize novel compounds with potentially enhanced pharmacological profiles.

Properties of this compound

| Identifier | Value |

|---|---|

| Chemical Formula | C₁₀H₁₃FO |

| Molecular Weight | 168.21 g/mol |

| Class | Fluorinated Aryl Tertiary Alcohol |

Structure

3D Structure

Properties

IUPAC Name |

2-(4-fluoro-3-methylphenyl)propan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FO/c1-7-6-8(10(2,3)12)4-5-9(7)11/h4-6,12H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCMSDEICRKMTJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(C)(C)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Studies of 2 4 Fluoro 3 Methylphenyl 2 Propanol

Mechanistic Investigations of Reactions Involving Fluorinated Tertiary Alcohols

The tertiary alcohol moiety is a primary site of reactivity, often serving as a precursor for the formation of more complex structures or as a point for functional group interconversion. The stability of the tertiary carbocation that can be formed upon protonation and loss of water makes it susceptible to a range of reactions.

The direct conversion of a tertiary alcohol, such as 2-(4-fluoro-3-methylphenyl)-2-propanol, into a tertiary alkyl fluoride (B91410) is a challenging yet highly valuable transformation. cas.cnresearchgate.net Traditional nucleophilic substitution methods often fail for tertiary alcohols due to competing elimination reactions. researchgate.net Consequently, radical-based approaches have emerged as a powerful strategy for the construction of tertiary C-F bonds. rsc.orgresearchgate.net

One effective method involves the dehydroxylative fluorination of tertiary alcohols using an electrophilic fluorine source like Selectfluor®. This process can be achieved by activating the hydroxyl group with a system such as Ph₂PCH₂CH₂PPh₂/ICH₂CH₂I. researchgate.netorganic-chemistry.org Although the reagents might seem incompatible, the reaction proceeds rapidly to yield the desired tertiary fluoride. researchgate.net The mechanism is proposed to involve the in situ conversion of the alcohol to a tertiary iodide, which then undergoes a radical fluorination process.

Another strategy uses tert-alkyl oxalate (B1200264) salts, derived from tertiary alcohols, as radical precursors for the alkylation of electron-deficient heteroarenes. acs.org While this doesn't form a C-F bond directly at the tertiary center, it demonstrates the utility of tertiary alcohols in generating tertiary radicals that can participate in further bond-forming reactions. acs.org These radical processes often exhibit broad functional group tolerance, making them suitable for complex molecule synthesis. acs.org

Table 1: Comparison of Methods for Tertiary C-F Bond Formation from Alcohols

| Method | Reagents | Mechanism Type | Key Features |

|---|---|---|---|

| Dehydroxylative Fluorination | Selectfluor®, Ph₂PCH₂CH₂PPh₂/ICH₂CH₂I | Radical | Rapid reaction; suitable for tertiary alcohols where Sₙ1/Sₙ2 fail. researchgate.net |

| Deoxyfluorination | PhenoFluor™ | Sₙ2/Sₙ1-like | High functional group tolerance; selective for sterically accessible alcohols. nih.gov |

The oxidation of tertiary alcohols is not as straightforward as for primary or secondary alcohols, as it requires the cleavage of a carbon-carbon bond. However, under specific conditions, oxidative transformations can occur. For fluorinated alcohols, the electronic properties imparted by the fluorine atom can influence the reaction pathways.

While direct oxidation of the tertiary alcohol in this compound is challenging, the aromatic ring can undergo oxidative reactions. For instance, enzymes like cinnamic acid 4-hydroxylase (C4H) catalyze hydroxylations on phenyl rings in phenylpropanoid biosynthesis, demonstrating that the aromatic core is susceptible to oxidation. nih.gov In a laboratory setting, strong oxidizing agents could potentially lead to degradation of the molecule or oxidation of the methyl group on the ring. The fluorine substituent, being strongly electron-withdrawing, would generally deactivate the ring towards electrophilic attack, which is often a key step in oxidative processes.

The tertiary alcohol group in this compound exhibits both nucleophilic and electrophilic characteristics, depending on the reaction conditions. masterorganicchemistry.comyoutube.com

Nucleophilic Character: The oxygen atom of the hydroxyl group possesses lone pairs of electrons, making it a nucleophile (a Lewis base). masterorganicchemistry.comyoutube.com It can attack electrophilic centers. For example, in the presence of an acid, the oxygen atom can be protonated. This protonation is the first step in acid-catalyzed dehydration or substitution reactions. stackexchange.com The electron density on the oxygen, and thus its nucleophilicity, can be subtly influenced by the electronic effects of the substituted phenyl ring.

Electrophilic Character: While the alcohol itself is not strongly electrophilic, its character can be reversed. unibo.it Upon protonation by a strong acid, the hydroxyl group is converted into a good leaving group (water). stackexchange.com The departure of water generates a tertiary benzylic carbocation. This carbocation is highly electrophilic and will readily react with any available nucleophile. stackexchange.com The stability of this carbocation is enhanced by the adjacent phenyl ring, making Sₙ1-type reactions favorable. The carbon atom bonded to the oxygen becomes the electrophilic center in these reactions. libretexts.org

Table 2: Reactivity Profile of the Tertiary Alcohol Group

| Reactant Type | Role of Alcohol | Reaction Conditions | Intermediate | Product Type |

|---|---|---|---|---|

| Electrophile (e.g., H⁺) | Nucleophile | Acidic | Oxonium ion | Conjugate acid |

Influence of Fluorine Substitution on Reaction Outcomes and Kinetic Parameters

The substitution of a hydrogen atom with fluorine in an organic molecule can dramatically alter its chemical and physical properties. rsc.orgrsc.org These "fluorine effects" are a consequence of fluorine's high electronegativity, small size, and the strength of the C-F bond. dtic.mil

In this compound, the fluorine atom at the C4 position of the phenyl ring exerts a significant influence on reactivity.

Inductive Effect: Due to its high electronegativity, fluorine withdraws electron density through the sigma bond network (a -I effect). This effect deactivates the aromatic ring towards electrophilic aromatic substitution, making reactions slower compared to benzene. wikipedia.orgyoutube.com

Resonance Effect: The fluorine atom also has lone pairs of electrons that can be donated to the aromatic pi system (a +R effect). This effect increases electron density, particularly at the ortho and para positions relative to the fluorine. libretexts.org

Methyl Group Effect: The methyl group is an electron-donating group through both a weak inductive effect (+I) and hyperconjugation. nih.govescholarship.org This effect activates the aromatic ring, making it more nucleophilic and increasing the rate of electrophilic aromatic substitution compared to benzene. studymind.co.uk It directs incoming electrophiles to the ortho and para positions relative to itself (C2, C4, and C6).

Fluorine (ortho, para-director): Directs to C3 and C5.

Methyl (ortho, para-director): Directs to C2, C4, and C6.

The positions on the ring are activated or deactivated based on the sum of these effects. The C2 and C6 positions are most likely to be the sites of electrophilic attack, as they are activated by the methyl group and not strongly deactivated by the fluorine. The presence of the bulky propanol (B110389) group at C1 will provide steric hindrance, likely favoring substitution at the C6 position over the C2 position. The methyl group's electron-donating nature also helps to stabilize the tertiary benzylic carbocation that forms during Sₙ1 reactions at the alcohol center, thereby increasing the rate of such reactions. stackexchange.com

Catalysis in Chemical Transformations Involving this compound

Catalysis offers efficient and selective pathways for the chemical transformation of molecules like this compound. This section reviews potential metal-catalyzed reactions, as well as emerging photoredox and biocatalytic methods, by examining studies on analogous tertiary benzylic alcohols and fluoro-substituted aromatic compounds.

For instance, nickel-catalyzed deoxygenative cross-coupling of benzyl (B1604629) alcohols with aryl bromides has been demonstrated. nih.gov This type of reaction, which converts the C-OH bond to a C-aryl bond, is particularly relevant. Given the structure of this compound, it could potentially undergo similar transformations. The presence of the fluorine atom on the phenyl ring might influence the electronic properties of the substrate and, consequently, the reaction efficiency.

The following table summarizes representative conditions for the nickel-catalyzed cross-coupling of a tertiary benzylic alcohol with an aryl bromide, a reaction type that could be applicable to this compound.

Table 1: Representative Conditions for Nickel-Catalyzed Deoxygenative Cross-Coupling of a Tertiary Benzylic Alcohol with an Aryl Bromide

| Entry | Catalyst | Ligand | Reductant | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 1 | Ni(phen)Cl₂ | phen | Mn | DMA | Room Temp | 85 | nih.gov |

| 2 | NiBr₂·diglyme | 4,4'-dimethoxy-2,2'-bipyridine | Zn | DMPU | 60 | 78-83 | orgsyn.orgnih.govwisc.eduresearchgate.net |

Note: The data presented is for analogous tertiary benzylic alcohol systems and not for this compound itself.

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a mild and powerful method for generating reactive intermediates. For compounds like this compound, photoredox catalysis could enable a variety of transformations. Studies on related benzylic alcohols have shown that C-O bond activation can be achieved under photoredox conditions, leading to deoxygenation. beilstein-journals.org Furthermore, photoredox catalysis has been successfully employed for the C-H functionalization of toluene (B28343) derivatives, suggesting that the methyl group on the aromatic ring of the target compound could be a site for reaction. nih.govrsc.org

Biocatalysis: Biocatalysis offers a green and highly selective alternative to traditional chemical methods. Enzymes, such as those from the genus Rhodococcus, are known for their ability to perform a wide range of oxidation reactions. researchgate.net While the biocatalytic transformation of tertiary alcohols can be challenging, research has demonstrated the hydroxylation of benzylic C-H bonds. nih.govnih.gov This suggests that enzymes could potentially be used to introduce new functional groups onto the aromatic ring or the methyl group of this compound. The substrate specificity of enzymes is a critical factor, and further research would be needed to identify a biocatalyst capable of transforming this specific molecule.

The table below presents examples of photoredox and biocatalytic transformations of related benzylic systems, illustrating the potential for applying these methods to this compound.

Table 2: Examples of Photoredox and Biocatalytic Transformations of Related Benzylic Systems

| Transformation | Catalyst/Enzyme | Substrate Type | Product Type | Yield (%) | Reference |

|---|---|---|---|---|---|

| Photoredox Deoxygenation | Ir(ppy)₂(dtb-bpy) | Benzylic Alcohol Derivative | Deoxygenated Product | 95 | beilstein-journals.org |

| Biocatalytic Hydroxylation | P450BM3 variant | Ethylbenzene | 1-Phenylethanol | High | nih.gov |

Note: The data is based on reactions with analogous substrates and not this compound.

Solvent Effects on Reactivity: The Role of Fluorinated Alcohols as Reaction Media

The choice of solvent can have a profound impact on the rate, yield, and selectivity of a chemical reaction. Fluorinated alcohols, such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) and 2,2,2-trifluoroethanol (B45653) (TFE), have gained prominence as unique reaction media that can enhance the reactivity in various transformations, particularly in metal-catalyzed C-H activation reactions. rsc.orgrsc.orgdntb.gov.ua Their strong hydrogen-bond-donating ability, high polarity, and low nucleophilicity can stabilize charged intermediates and facilitate key steps in catalytic cycles.

In the context of reactions involving this compound, the use of fluorinated alcohols as solvents could be highly beneficial. For instance, in palladium-catalyzed Heck reactions, the use of a fluorinated alcohol as a co-solvent has been shown to direct the reaction pathway and improve yields. acs.orgnih.gov Similarly, in Suzuki-Miyaura couplings, the solvent has a significant effect on selectivity, and while polar aprotic solvents can favor one reaction pathway, alcohols can favor another. organic-chemistry.org

The following table provides a comparative overview of the effect of fluorinated versus non-fluorinated solvents on the yield of representative palladium-catalyzed cross-coupling reactions.

Table 3: Comparison of Solvent Effects in Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Type | Substrates | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| Oxidative Heck Reaction | Arylboronic acid + Non-activated alkene | Toluene | 45 | acs.orgnih.gov |

| HFIP/Toluene | 85 | acs.orgnih.gov | ||

| Suzuki-Miyaura Coupling | Chloroaryl triflate + Arylboronic acid | THF | 60 | organic-chemistry.org |

| Isopropanol (B130326) | 85 | organic-chemistry.org |

Note: The data is from studies on representative cross-coupling reactions and illustrates the general effect of fluorinated solvents.

Advanced Spectroscopic and Structural Characterization of 2 4 Fluoro 3 Methylphenyl 2 Propanol and Analogues

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules like 2-(4-Fluoro-3-methylphenyl)-2-propanol. By analyzing various NMR-active nuclei such as ¹H, ¹³C, and ¹⁹F, and employing multi-dimensional techniques, a complete picture of the molecule's atomic connectivity and spatial arrangement can be assembled.

¹H and ¹³C NMR Chemical Shift Analysis for Structural Connectivity

The ¹H NMR spectrum of this compound provides key information about the electronic environment of the hydrogen atoms. The two methyl groups of the propanol (B110389) moiety are chemically equivalent and are expected to appear as a sharp singlet, integrating to six protons. The aromatic region would display complex multiplets due to spin-spin coupling between the aromatic protons and between the protons and the fluorine atom. The hydroxyl proton typically appears as a broad singlet, the chemical shift of which can be concentration and solvent dependent. The methyl group attached to the phenyl ring would present as a singlet, though fine splitting due to long-range coupling with the fluorine atom might be observed.

The ¹³C NMR spectrum complements the ¹H NMR data by providing insights into the carbon skeleton. The spectrum will show distinct signals for each unique carbon atom. The carbon atom attached to the fluorine will exhibit a large one-bond coupling constant (¹JCF). Other aromatic carbons will also show smaller two-, three-, and four-bond couplings to fluorine (ⁿJCF), which are invaluable for assigning the aromatic signals. rsc.org The chemical shifts are influenced by the substituents on the aromatic ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Couplings for this compound Predicted values are based on standard chemical shift ranges and substituent effects for analogous compounds.

| Nucleus | Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity & Coupling Constants (J, Hz) |

|---|---|---|---|

| ¹H | C(CH₃)₂ | ~1.5 | s, 6H |

| ¹H | Ar-CH₃ | ~2.3 | s (or d, ⁴JHF ≈ 1-2 Hz), 3H |

| ¹H | Ar-H | ~7.0-7.4 | m, 3H |

| ¹H | OH | Variable | br s, 1H |

| ¹³C | C(CH₃)₂ | ~31 | - |

| ¹³C | Ar-CH₃ | ~15 | - |

| ¹³C | C(OH) | ~72 | - |

| ¹³C | Ar-C (unsubstituted) | ~125-135 | d, ⁿJCF |

| ¹³C | Ar-C-CH₃ | ~128 | d, ²JCF ≈ 15-20 Hz |

| ¹³C | Ar-C-C(OH) | ~145 | d, ⁿJCF |

| ¹³C | Ar-C-F | ~160 | d, ¹JCF ≈ 240-250 Hz |

¹⁹F NMR for Characterization of the Fluorine Chemical Environment

¹⁹F NMR spectroscopy is exceptionally sensitive for characterizing fluorine-containing compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. wikipedia.org This technique provides a wide chemical shift range, which makes it highly sensitive to subtle changes in the fluorine's local electronic environment. nih.govhuji.ac.il For this compound, a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift for a fluorine atom on an aromatic ring typically appears in a well-defined region. colorado.edu The signal would be split into a multiplet due to coupling with the neighboring aromatic protons (ortho and meta), providing further confirmation of the substitution pattern on the phenyl ring. wikipedia.org

Table 2: Predicted ¹⁹F NMR Data for this compound

| Parameter | Predicted Value | Comment |

|---|---|---|

| Chemical Shift (δ, ppm) | -110 to -120 | Relative to CFCl₃. The exact shift is sensitive to solvent and substituents. |

| Multiplicity | Multiplet (e.g., ddd) | Coupling to ortho and meta protons on the aromatic ring. |

| Coupling Constants (J, Hz) | ³JHF ≈ 5-10 Hz, ⁴JHF ≈ 1-3 Hz | Expected values for coupling to aromatic protons. |

Multi-Dimensional NMR Techniques for Interatomic Connectivity and Proximity

Two-dimensional (2D) NMR experiments are critical for assembling the molecular puzzle by revealing through-bond and through-space correlations between nuclei. science.gov

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment would establish the connectivity of the aromatic protons by showing cross-peaks between protons that are spin-coupled.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached carbons, allowing for the unambiguous assignment of the ¹³C spectrum for all protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. nih.gov For this compound, HMBC would show correlations from the propanol methyl protons to the quaternary carbinol carbon and the ipso-carbon of the aromatic ring. It would also reveal correlations from the aromatic protons to neighboring carbons, helping to piece together the full substitution pattern. For fluorinated compounds, ¹H-¹⁹F and ¹³C-¹⁹F HMBC-type experiments can also be employed to trace connectivity through the fluorine atom. rsc.orged.ac.uk

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a characteristic fingerprint of a molecule by probing its vibrational modes. wikipedia.org These methods are excellent for identifying functional groups.

In the IR spectrum of this compound, a prominent broad absorption band is expected in the region of 3600-3200 cm⁻¹, characteristic of the O-H stretching vibration of the tertiary alcohol, which is often involved in hydrogen bonding. Aliphatic and aromatic C-H stretching vibrations would appear in the 3100-2850 cm⁻¹ range. The C-O stretching vibration of a tertiary alcohol typically gives a strong band around 1200-1100 cm⁻¹. Aromatic C=C ring stretching vibrations are expected in the 1600-1450 cm⁻¹ region. The C-F stretching vibration gives rise to a strong, characteristic absorption in the 1300-1200 cm⁻¹ region. docbrown.infonist.gov

Raman spectroscopy provides complementary information. mdpi.com While the O-H stretch is typically weak in Raman, the aromatic ring vibrations, particularly the symmetric "ring-breathing" mode, often produce strong and sharp signals. s-a-s.org This makes Raman spectroscopy particularly useful for analyzing the substituted aromatic core of the molecule.

Table 3: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|

| O-H stretch | 3600-3200 | Strong, Broad | Weak |

| Aromatic C-H stretch | 3100-3000 | Medium | Strong |

| Aliphatic C-H stretch | 3000-2850 | Medium-Strong | Medium-Strong |

| Aromatic C=C stretch | 1600-1450 | Medium-Strong | Strong |

| C-F stretch | 1300-1200 | Very Strong | Weak |

| C-O stretch (tert-alcohol) | 1200-1100 | Strong | Medium |

| Aromatic Ring Breathing | ~1000 | Weak | Strong, Sharp |

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Pattern Analysis

High-resolution mass spectrometry (HRMS) provides the precise molecular weight of a compound, allowing for the determination of its elemental formula. For this compound (C₁₀H₁₃FO), the exact mass can be calculated with high accuracy, which is a critical step in its identification.

Electron ionization (EI) mass spectrometry reveals characteristic fragmentation patterns that offer further structural clues. For tertiary benzylic alcohols, the molecular ion peak (M⁺˙) is often weak or entirely absent due to the facile cleavage of bonds adjacent to the stable benzylic position. whitman.edulibretexts.org Common fragmentation pathways include:

Loss of a methyl group (CH₃): This results in a highly stable tertiary benzylic carbocation, [M-15]⁺, which is often the base peak in the spectrum.

Loss of water (H₂O): Dehydration can lead to an [M-18]⁺˙ peak. nih.gov

Benzylic cleavage: Cleavage of the bond between the quaternary carbon and the aromatic ring can occur, leading to fragments corresponding to both the aromatic and aliphatic portions of the molecule.

Table 4: Predicted HRMS Fragments for this compound

| Fragment Ion | Formula | Predicted m/z (Exact Mass) | Comment |

|---|---|---|---|

| [M]⁺˙ | C₁₀H₁₃FO⁺˙ | 168.0950 | Molecular Ion (may be weak or absent) |

| [M-CH₃]⁺ | C₉H₁₀FO⁺ | 153.0716 | Loss of methyl; likely base peak |

| [M-H₂O]⁺˙ | C₁₀H₁₁F⁺˙ | 150.0845 | Loss of water |

| [M-C₃H₇O]⁺ | C₇H₆F⁺ | 109.0454 | Benzylic cleavage, loss of isopropanol (B130326) radical |

Single-Crystal X-ray Diffraction (SCXRD) for Solid-State Structural Determination and Intermolecular Interactions

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate bond lengths, bond angles, and torsional angles, confirming the molecular structure deduced from spectroscopic methods.

For this compound, SCXRD would also elucidate the intermolecular interactions that govern the crystal packing. The primary interaction expected is hydrogen bonding involving the hydroxyl group. The -OH group can act as both a hydrogen bond donor and acceptor, potentially leading to the formation of chains or cyclic motifs (dimers, tetramers, etc.) of molecules in the crystal lattice.

In addition to strong O-H···O hydrogen bonds, weaker interactions involving the fluorine atom are also significant in directing the crystal packing of fluorinated aromatic compounds. ed.ac.uk These can include:

C-F···π interactions: The electron-rich π system of the aromatic ring can interact with the electrophilic region of the C-F bond.

π-π stacking: The aromatic rings of adjacent molecules may engage in offset π-π stacking interactions.

Analysis of Crystal Packing and Hydrogen Bonding Networks

The crystal packing of this compound is anticipated to be governed by a network of hydrogen bonds, primarily involving the tertiary alcohol group, with significant modulation from the fluoro and methyl substituents on the phenyl ring. The hydroxyl group (-OH) is a potent hydrogen bond donor and can also act as an acceptor.

The presence of the fluorine atom introduces the possibility of weaker, yet structurally significant, intermolecular interactions. While the C-F bond is a poor hydrogen bond acceptor compared to oxygen or nitrogen, interactions such as O-H···F and C-H···F are known to influence crystal packing. nih.govresearchgate.net Theoretical studies on fluorinated organic compounds and alcohols have quantified the energies of such bonds, indicating that intermolecular O-H···F binding energies can average near 5 kcal/mol, a value significant enough to act as a structure-directing force. nih.gov In some crystal structures of fluorinated organic alcohols, a hydrogen-bonding network between a tertiary alcohol group and a fluoro substituent has been observed to result in the formation of distinct chains in the solid state. researchgate.net

The methyl group, being non-polar, would primarily engage in van der Waals interactions. However, its steric bulk will play a crucial role in determining the possible conformations and packing arrangements that can accommodate the primary hydrogen-bonding framework. The interplay between the strong O-H···O bonds, weaker O-H···F or C-H···F interactions, and steric hindrance from the methyl and propan-2-ol groups would result in a unique and complex crystalline architecture. Analysis of related structures suggests that C-H···π interactions could also contribute to the stabilization of the crystal packing. nih.gov

| π-π Stacking | Phenyl Ring | Phenyl Ring | 1 - 3 | Potential for parallel or offset stacking of aromatic rings |

Conformational Analysis within Crystalline Lattices

The conformation of this compound in the solid state is determined by the torsion angles between the phenyl ring and the 2-propanol substituent. For benzyl (B1604629) alcohol and its derivatives, the orientation of the hydroxyl group relative to the aromatic ring is a key conformational feature. nih.gov Computational studies on a wide range of fluorinated benzyl alcohols have shown that the conformational landscapes are strongly influenced by the position of the fluorine atoms. nih.gov

In the case of the title compound, the key dihedral angles would be C(aromatic)-C(aromatic)-C(alpha)-O. The presence of the ortho-methyl group relative to the propan-2-ol substituent will create significant steric hindrance, likely forcing the propan-2-ol group to adopt a twisted conformation relative to the plane of the phenyl ring to minimize repulsive interactions.

Ultrafast Spectroscopic Techniques for Investigating Chemical Dynamics at the Molecular Level

Ultrafast spectroscopic techniques, such as femtosecond transient absorption and two-dimensional infrared (2D-IR) spectroscopy, are powerful tools for probing chemical dynamics on the timescale of molecular vibrations and electronic transitions (femtoseconds to picoseconds). mdpi.com These methods could provide profound insights into the behavior of this compound following photoexcitation.

Upon absorption of ultraviolet light, the phenyl ring of the molecule would be promoted to an excited electronic state. The subsequent relaxation dynamics are of key interest. For many aromatic molecules, the relaxation pathways involve internal conversion (IC) from higher to lower excited states and intersystem crossing (ISC) to triplet states. These processes often occur on the ultrafast timescale and can be tracked by monitoring the appearance and decay of transient electronic or vibrational signatures. mdpi.com

For an aromatic alcohol like this compound, key dynamic processes that could be investigated include:

Solvent Shell Reorganization: Following excitation, the change in the molecule's dipole moment would induce a reorganization of surrounding solvent molecules. Time-resolved fluorescence or transient absorption can monitor this solvent relaxation, providing information about the local solvent environment and hydrogen-bonding dynamics.

Vibrational Energy Relaxation (VER): After non-radiative transitions like internal conversion, the molecule is left in a vibrationally "hot" ground state. The excess vibrational energy dissipates into the surrounding solvent matrix. The timescale of this cooling process can be monitored by ultrafast IR spectroscopy, revealing how efficiently energy is transferred through different vibrational modes and across the molecule-solvent interface.

Proton Transfer Dynamics: The acidity of the hydroxyl proton is known to increase significantly in the excited state. In protic solvents, this could lead to ultrafast proton transfer to a nearby solvent molecule. This process is fundamental in photochemistry and can be studied by monitoring the spectral signatures of the neutral and deprotonated species. The fluorine and methyl substituents would electronically modulate the acidity of the hydroxyl group, influencing the rate and efficiency of any potential proton transfer.

Table 2: Potential Ultrafast Dynamic Processes in this compound

| Dynamic Process | Timescale | Spectroscopic Probe | Information Gained |

|---|---|---|---|

| Internal Conversion | 100 fs - 10 ps | Femtosecond Transient Absorption | Electronic state lifetimes and relaxation pathways |

| Solvent Reorganization | 100 fs - 50 ps | Time-Resolved Fluorescence (Stokes Shift) | Dynamics of solute-solvent interactions |

| Vibrational Cooling | 1 ps - 100 ps | Ultrafast IR Spectroscopy | Energy dissipation pathways within the molecule and to the solvent |

| Excited-State Proton Transfer | 1 ps - 1 ns | Transient Absorption/Fluorescence | Photochemical reactivity and influence of substituents on acidity |

Computational and Theoretical Investigations of 2 4 Fluoro 3 Methylphenyl 2 Propanol

Density Functional Theory (DFT) Calculations for Electronic Structure, Stability, and Reactivity Predictions

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of many-body systems. arxiv.org It is widely employed to predict molecular geometries, energies, and other properties by modeling the electron density. researchgate.netnih.gov For 2-(4-Fluoro-3-methylphenyl)-2-propanol, DFT calculations would provide fundamental insights into its stability and chemical behavior.

Geometry optimization is a computational process used to determine the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. arxiv.org For this compound, this process would involve calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface (PES) is located. The PES is a mathematical landscape that maps the energy of a molecule as a function of its geometry. arxiv.org

By systematically changing specific dihedral angles (torsional angles), such as the rotation around the C-C bond connecting the phenyl ring and the propanol (B110389) group, a relaxed PES scan can be performed. This analysis would reveal various stable conformations (local minima) and the energy barriers between them (saddle points). Such a study would identify the most favorable orientation of the hydroxyl group relative to the substituted phenyl ring, which is crucial for understanding its intermolecular interactions.

Once the optimized (minimum energy) geometry is found, vibrational frequency calculations can be performed. researchgate.net These calculations predict the frequencies of molecular vibrations (stretching, bending, rocking, etc.), which correspond to the absorption peaks in infrared (IR) and Raman spectra. researchgate.net Comparing the computed vibrational spectrum with an experimentally obtained one allows for the detailed assignment of spectral bands to specific atomic motions within the molecule.

For this compound, this analysis would predict characteristic frequencies for its functional groups. While experimental spectra for this specific compound are not published, calculations would provide expected values that could aid in its future identification. An illustrative table of such predicted frequencies is shown below.

Interactive Table 1: Illustrative DFT-Calculated Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch | Alcohol (-OH) | ~3600 | Strong |

| C-H Stretch (Aromatic) | Phenyl Ring | ~3100-3000 | Medium |

| C-H Stretch (Aliphatic) | Methyl (-CH₃) | ~2980-2870 | Strong |

| C=C Stretch (Aromatic) | Phenyl Ring | ~1600-1450 | Medium-Strong |

| C-O Stretch | Tertiary Alcohol | ~1200-1100 | Strong |

| C-F Stretch | Fluoro-Aromatic | ~1250-1150 | Strong |

Note: This table is a hypothetical representation based on typical frequency ranges for the given functional groups and is intended for illustrative purposes only.

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. wikipedia.org It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. researchgate.net The HOMO represents the ability to donate an electron (nucleophilicity), while the LUMO represents the ability to accept an electron (electrophilicity). researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net

For this compound, FMO analysis would map the electron density of these orbitals. It is expected that the HOMO would be localized primarily on the electron-rich aromatic ring and the oxygen atom of the hydroxyl group. The LUMO would likely be distributed over the antibonding orbitals of the phenyl ring. This information helps predict how the molecule would interact with other reagents; for example, an electrophile would likely attack the regions of high HOMO density.

Interactive Table 2: Illustrative FMO Properties for this compound

| Parameter | Description | Illustrative Value (eV) |

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | -6.5 |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | -0.8 |

| HOMO-LUMO Gap | E(LUMO) - E(HOMO) | 5.7 |

Note: These values are hypothetical and serve as an example of the data generated from FMO analysis.

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvation Effects

Molecular Dynamics (MD) simulations are computational methods that model the physical movement of atoms and molecules over time. chemrxiv.org An MD simulation would provide a detailed view of the dynamic behavior of this compound, revealing its conformational flexibility and interactions with solvent molecules.

By simulating the molecule in a solvent box (e.g., water), one can observe how solvent molecules arrange around the solute and form hydrogen bonds with the hydroxyl group. This analysis provides insight into the molecule's solubility and how solvation influences its conformational preferences. The simulation trajectory can be analyzed to identify the most populated conformations and the timescale of transitions between them, offering a more complete picture than the static view provided by geometry optimization alone.

Advanced Mechanistic Studies through Computational Modeling

Beyond static properties, computational modeling can be used to explore reaction mechanisms involving this compound. A common reaction for tertiary alcohols is dehydration to form an alkene. Computational methods can be used to map the entire reaction pathway for such a transformation. arxiv.org

A key part of studying a reaction mechanism is identifying the transition state (TS)—the highest energy point along the reaction coordinate. arxiv.org Computational algorithms can search the potential energy surface for these saddle points. Once a TS structure is located, a frequency calculation is performed to confirm it has exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

For the acid-catalyzed dehydration of this compound, computational modeling could be used to characterize the transition states for the protonation of the hydroxyl group, the loss of water to form a carbocation, and the subsequent elimination of a proton to form the alkene. Calculating the energy difference between the reactants and the transition state gives the activation energy barrier, a critical parameter for determining the reaction rate. This provides a quantitative understanding of the reaction's feasibility and kinetics.

Analysis of Protonation/Deprotonation Equilibria and Acidity Constants

The study of protonation and deprotonation equilibria is fundamental to understanding the chemical behavior of this compound. These processes involve the gain or loss of a proton (H⁺) from the hydroxyl group, which dictates the compound's acidity and its reactivity in various chemical environments.

Protonation of the Hydroxyl Group

In the presence of a strong acid, the lone pair of electrons on the oxygen atom of the hydroxyl group can accept a proton. youtube.comlibretexts.org This reversible reaction forms a protonated alcohol, known as an alkyloxonium ion. libretexts.org The formation of this oxonium ion is a critical first step in acid-catalyzed reactions such as dehydration. youtube.comlibretexts.org Protonation of the alcohol converts the poor leaving group (-OH) into a good leaving group (H₂O), facilitating the formation of a carbocation intermediate in subsequent reaction steps. libretexts.orglibretexts.org

Deprotonation and Acidity (pKa)

The acidity of an alcohol is determined by its ability to donate the proton from its hydroxyl group, a process that results in the formation of a conjugate base, the alkoxide ion. This equilibrium is quantified by the acidity constant (Ka) or, more commonly, its negative logarithm, the pKa. A lower pKa value signifies a stronger acid.

Alcohols are generally weak acids, with the pKa of simple aliphatic alcohols like ethanol (B145695) and tert-butanol (B103910) typically falling in the range of 16-18. masterorganicchemistry.com The acidity of a specific alcohol is influenced by the electronic and steric effects of its molecular structure. For this compound, several structural features are pertinent:

Tertiary Alcohol : The hydroxyl group is attached to a tertiary carbon. Tertiary alcohols are generally less acidic than secondary or primary alcohols. aakash.ac.inquora.com This is attributed to the electron-donating inductive effect of the three alkyl/aryl groups attached to the carbinol carbon, which increases the electron density on the oxygen atom. This destabilizes the resulting alkoxide anion, making the alcohol a weaker acid. aakash.ac.in

Substituent Effects : The electronic properties of the substituents on the phenyl ring significantly influence the acidity.

Fluorine Atom : Located at the para position, the fluorine atom is highly electronegative and exerts a strong electron-withdrawing inductive effect. This effect helps to delocalize and stabilize the negative charge on the oxygen of the conjugate base, thereby increasing the alcohol's acidity. libretexts.org

Methyl Group : The methyl group at the meta position is an electron-donating group. It exerts a weak, positive inductive effect, which tends to destabilize the conjugate base and decrease acidity.

The net acidity of this compound results from the interplay of these competing factors. While the tertiary nature of the alcohol inherently decreases its acidity, the potent inductive effect of the fluorine atom is expected to increase it. The meta-positioned methyl group will have a smaller, opposing effect.

Theoretical Acidity Constant Estimation

While no experimental pKa value for this compound is documented in the literature, its acidity can be estimated relative to similar compounds. Computational methods based on density functional theory (DFT) can provide reliable predictions of pKa values for alcohols by calculating the free energy change of the deprotonation reaction in a solvent model. nih.govacs.orgmdpi.com

The table below provides a qualitative comparison of the expected acidity of this compound with related alcohols based on structural and electronic effects.

| Compound | Structure | Key Structural Features | Expected Relative Acidity | Rationale |

| tert-Butyl alcohol | (CH₃)₃COH | Tertiary aliphatic alcohol | Baseline (Weakest) | The three electron-donating methyl groups destabilize the alkoxide conjugate base. |

| 2-Phenyl-2-propanol | C₆H₅C(CH₃)₂OH | Tertiary benzylic alcohol | More acidic than tert-butyl alcohol | The phenyl group is more electron-withdrawing than a methyl group, providing some stabilization to the conjugate base. |

| This compound | FC₆H₃(CH₃)C(CH₃)₂OH | Tertiary benzylic alcohol with electron-withdrawing (F) and electron-donating (CH₃) substituents | More acidic than 2-phenyl-2-propanol | The strong electron-withdrawing inductive effect of the fluorine atom is expected to outweigh the weaker donating effect of the methyl group, leading to greater stabilization of the conjugate base. libretexts.org |

Derivatization and Analog Development of 2 4 Fluoro 3 Methylphenyl 2 Propanol

Synthesis of Novel Alkylated, Arylated, and Heterocyclic Derivatives

The synthesis of novel derivatives from the 2-(4-fluoro-3-methylphenyl)-2-propanol core structure involves targeted reactions at the tertiary alcohol or the aromatic ring.

Alkylated Derivatives: Alkylation primarily targets the hydroxyl group to form ethers. A common method is the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base, such as sodium hydride, to form an alkoxide. This intermediate then undergoes nucleophilic substitution with an alkyl halide. However, the tertiary nature of the alcohol in this compound makes it prone to elimination reactions under basic conditions, which can compete with the desired substitution.

Arylated Derivatives: Arylation can be achieved through cross-coupling reactions on the aromatic ring. This typically requires prior functionalization of the ring, for instance, through electrophilic halogenation to introduce a bromine or iodine atom. The resulting aryl halide can then participate in palladium-catalyzed reactions like the Suzuki or Stille coupling to form a new carbon-carbon bond with an arylboronic acid or organostannane, respectively.

Heterocyclic Derivatives: The synthesis of heterocyclic derivatives can be approached in several ways. One strategy involves introducing functional groups onto the aromatic ring that can then be used in cyclization reactions. For example, nitration of the ring followed by reduction to an amine provides a nucleophilic center for building various heterocyclic systems. The synthesis of diverse heterocycles, such as thiazoles and pyrazoles, often relies on the condensation of key intermediates like hydrazides or the reaction of α-haloketones with appropriate reagents. nih.gov The incorporation of fluorinated moieties is a known strategy in the development of novel heterocyclic compounds. mdpi.com These general synthetic pathways can be adapted to produce a range of N-, S-, and O-containing heterocyclic analogs. nih.gov

A summary of potential synthetic strategies for derivatization is presented below.

| Derivative Type | Synthetic Approach | Key Reagents | Potential Challenges |

| Alkylated | Williamson Ether Synthesis | NaH, Alkyl Halide (R-X) | Competing elimination reaction |

| Arylated | Suzuki Cross-Coupling | Arylboronic acid, Pd catalyst, Base | Requires prior halogenation of the aromatic ring |

| Heterocyclic | Ring Cyclization | Nitrating agents, Reducing agents, Condensation partners | Multi-step synthesis, control of regioselectivity |

Strategies for Targeted Functional Group Interconversion at the Alcohol and Aromatic Sites

Functional group interconversion (FGI) is a key strategy for modifying the parent compound to create a library of analogs. ub.eduorganic-chemistry.org

At the Alcohol Site: The tertiary hydroxyl group is a primary site for modification.

Conversion to Halides: The alcohol can be converted to the corresponding tertiary chloride or bromide using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃). These reactions typically proceed via an Sₙ1 mechanism, involving a stable tertiary carbocation intermediate.

Dehydration: Acid-catalyzed dehydration is a common reaction for tertiary alcohols, leading to the formation of an alkene, 2-(4-fluoro-3-methylphenyl)propene. This can be a significant side reaction during other transformations.

Esterification: While direct esterification with carboxylic acids is often difficult for tertiary alcohols due to steric hindrance, conversion to esters can be achieved using more reactive acylating agents like acyl chlorides or anhydrides in the presence of a non-nucleophilic base.

At the Aromatic Site: The aromatic ring offers several positions for functional group manipulation, with the outcomes directed by the existing fluoro and methyl substituents.

Electrophilic Aromatic Substitution (EAS): The methyl group is an activating, ortho-, para-directing group, while the fluorine atom is a deactivating, ortho-, para-directing group. Their combined influence directs incoming electrophiles primarily to the positions ortho and para to the methyl group. Reactions such as nitration (using HNO₃/H₂SO₄) or halogenation (using Br₂/FeBr₃) can introduce new functional groups onto the ring.

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the fluorine atom makes it susceptible to displacement by strong nucleophiles, a process known as nucleophilic aromatic substitution (SNAr). researchgate.net This reaction is a powerful tool for introducing a wide range of functional groups, including amines, alkoxides, and thiolates, directly at the C4 position. The reactivity in SNAr reactions is highly dependent on the presence of electron-withdrawing groups on the ring and the nature of the solvent. researchgate.net

Structure-Reactivity Relationships in this compound Analogues

The reactivity of analogs is profoundly influenced by their electronic and steric properties.

The stability of the tertiary carbocation intermediate, which is central to Sₙ1 reactions at the alcohol center, is highly sensitive to the electronic nature of substituents on the aromatic ring.

Electron-Donating Groups (EDGs): The introduction of EDGs (e.g., methoxy, amino groups) onto the aromatic ring increases electron density and stabilizes the positive charge of the carbocation through resonance or induction. This enhances the rate of Sₙ1 reactions, such as conversion to alkyl halides.

Electron-Withdrawing Groups (EWGs): Conversely, adding EWGs (e.g., nitro, cyano, carbonyl groups) destabilizes the carbocation by pulling electron density away from the ring, thereby decreasing the rate of Sₙ1 reactions.

In contrast, the reactivity of the aromatic ring itself is also modulated by these substituents.

Electrophilic Aromatic Substitution: EDGs activate the ring, making it more reactive toward electrophiles, while EWGs deactivate it.

Nucleophilic Aromatic Substitution: EWGs are crucial for SNAr reactions, as they stabilize the negatively charged intermediate (Meisenheimer complex), thereby increasing the rate of fluorine displacement. researchgate.net

The following table summarizes these relationships.

| Substituent Type on Aromatic Ring | Effect on Sₙ1 Reactivity at Alcohol | Effect on EAS Reactivity | Effect on SNAr Reactivity (at C-F bond) |

| Electron-Donating (e.g., -OCH₃) | Increase | Increase | Decrease |

| Electron-Withdrawing (e.g., -NO₂) | Decrease | Decrease | Increase |

Impact of Diverse Substitution Patterns on Molecular Architecture and Chemical Behavior

Molecular Architecture: The substitution pattern on the phenyl ring can impose significant steric effects that influence the molecule's three-dimensional shape.

Conformational Restriction: Introducing bulky groups at the ortho-positions (C2 or C6) relative to the isopropanol (B130326) side chain can restrict the rotation around the C-C bond connecting the ring and the side chain. This can lead to distinct, stable conformations. The planarity of substituted biphenyl (B1667301) systems, for example, is known to be highly sensitive to ortho-substitution. researchgate.net A similar principle applies here, where steric hindrance can alter the dihedral angle between the plane of the aromatic ring and the propanol (B110389) group.

Bond Lengths and Angles: The introduction of highly electronegative atoms like fluorine can alter bond lengths and angles within the aromatic ring due to effects like hyperconjugation. researchgate.net

Chemical Behavior: Physicochemical properties are highly dependent on the nature of the substituents.

Lipophilicity: Lipophilicity (measured as logD or logP) is a critical parameter that can be tuned through substitution. The introduction of alkyl chains or additional fluorine atoms generally increases lipophilicity. However, the effect of fluorination can be complex; terminal trifluoromethyl (-CF₃) groups significantly increase lipophilicity, whereas internal difluorination may lead to a decrease. nih.gov

Acidity/Basicity: Substituents on the aromatic ring can influence the pKa of other functional groups. For instance, attaching an acidic or basic moiety to the molecule would have its pKa value modulated by the electronic effects of the 4-fluoro-3-methylphenyl group. Fluorine substitution generally increases the acidity of nearby acidic protons due to its strong inductive electron-withdrawing effect. nih.gov

The predictable impact of various substituents is outlined in the table below.

| Substituent Type | Impact on Lipophilicity | Impact on Steric Hindrance |

| Alkyl Chains | Increase | Increases with size/branching |

| Additional Fluorine | Generally increases | Minor |

| **Nitro Group (-NO₂) ** | Minor increase | Moderate |

| Methoxy Group (-OCH₃) | Minor increase | Moderate |

Applications in Advanced Organic Synthesis

Role of 2-(4-Fluoro-3-methylphenyl)-2-propanol as a Key Intermediate in Complex Molecule Construction

No specific examples of complex molecules synthesized using this compound as a key intermediate were found in the reviewed literature.

Contributions to C-F Bond Building Block Development for Stereoselective Fluorination

There is no available research that details the conversion of this compound into novel building blocks for stereoselective fluorination.

Utilization in Stereoselective Synthetic Pathways Beyond Simple Fluorination

Information regarding the application of this compound in stereoselective reactions other than fluorination could not be located.

Development of Novel Reagents and Catalysts Derived from this compound

The synthesis and application of new reagents or catalysts derived from this compound have not been reported in the accessible scientific literature.

Future Research Directions and Emerging Methodologies

Green Chemistry Approaches in the Sustainable Synthesis of Fluorinated Tertiary Alcohols

The synthesis of fluorinated tertiary alcohols, including 2-(4-Fluoro-3-methylphenyl)-2-propanol, is increasingly being scrutinized through the lens of green chemistry. The goal is to develop synthetic routes that are not only efficient but also environmentally benign. Key areas of focus include the use of sustainable solvents, improving atom economy, and utilizing renewable resources.

Traditional Grignard reactions, a common method for synthesizing tertiary alcohols, often employ hazardous and volatile organic solvents like diethyl ether or tetrahydrofuran (B95107) (THF). Research is now directed towards replacing these with greener alternatives. ijsr.net Solvents derived from renewable resources, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), have shown promise as viable substitutes. ijsr.net 2-MeTHF, for instance, can be produced from biomass and exhibits properties that make it a suitable replacement for THF in many organometallic reactions. ijsr.net The application of such green solvents can significantly reduce the environmental footprint of the synthesis of this compound.

Another critical aspect of green synthesis is maximizing atom economy , a concept that measures the efficiency of a chemical reaction in converting reactants to the desired product. spectroscopyonline.com Reactions with high atom economy generate minimal waste, aligning with the principles of green chemistry. spectroscopyonline.com Future research will likely focus on designing synthetic pathways to fluorinated tertiary alcohols that maximize the incorporation of reactant atoms into the final product, thereby minimizing the formation of byproducts.

The following table summarizes some key green chemistry metrics and their relevance to the synthesis of fluorinated tertiary alcohols:

| Green Chemistry Metric | Description | Relevance to Sustainable Synthesis |

| Atom Economy | The measure of the amount of starting materials that become part of the final product. | High atom economy indicates a more efficient and less wasteful process. spectroscopyonline.com |

| Process Mass Intensity (PMI) | The ratio of the total mass of materials used (solvents, reagents, process water) to the mass of the active pharmaceutical ingredient (API) produced. | A lower PMI signifies a greener and more sustainable process. mdpi.com |

| E-Factor | The ratio of the mass of waste generated to the mass of the desired product. | A lower E-Factor is indicative of a more environmentally friendly process. nih.gov |

| Renewable Percentage | The percentage of materials used in a process that are derived from renewable sources. | A higher renewable percentage contributes to the overall sustainability of the synthesis. |

By focusing on these metrics, researchers can systematically evaluate and improve the sustainability of synthetic routes to this compound and other valuable fluorinated compounds.

Innovations in Catalytic Systems for Specific Transformations of this compound

The development of novel catalytic systems is paramount for unlocking the synthetic potential of this compound. Research in this area is focused on designing catalysts that can selectively activate and transform the tertiary alcohol moiety, leading to a diverse range of valuable derivatives.

One area of significant interest is the catalytic C-O bond cleavage of benzylic alcohols. elsevierpure.com This transformation is crucial for converting the alcohol into other functional groups. Recent advancements have seen the emergence of photoredox catalysis in combination with zirconocene (B1252598) for the selective cleavage of C-O bonds in benzylic alcohols. elsevierpure.com Such systems offer a mild and efficient alternative to traditional methods that often require harsh reaction conditions. The application of these innovative catalytic methods to this compound could provide access to a variety of new chemical entities.

Furthermore, the development of catalysts for the dehydration of tertiary alcohols to form alkenes is another important research direction. While the dehydration of simple alcohols like 2-propanol has been studied, researchgate.net selective dehydration of more complex molecules like this compound requires catalysts that can control regioselectivity and prevent unwanted side reactions.

The table below highlights some innovative catalytic approaches that could be applied to the transformation of this compound:

| Catalytic Transformation | Catalyst Type | Potential Application |

| C-O Bond Cleavage | Photoredox/Zirconocene | Synthesis of defluorinated or otherwise functionalized derivatives. elsevierpure.com |

| Dehydration | Solid Acid Catalysts | Formation of the corresponding alkene for further synthetic elaboration. |

| Asymmetric Catalysis | Chiral Lewis Acids/Bases | Enantioselective transformations to produce chiral derivatives. |

| Substitution Reactions | Brønsted or Lewis Acids | Direct replacement of the hydroxyl group with other nucleophiles. researchgate.net |

These emerging catalytic strategies hold the key to expanding the synthetic utility of this compound, enabling the creation of novel molecules with potentially interesting biological or material properties.

Advanced Characterization Techniques for In-Situ Reaction Monitoring and Real-Time Analysis

The ability to monitor chemical reactions in real-time is crucial for understanding reaction mechanisms, optimizing reaction conditions, and ensuring process safety and efficiency. Advanced spectroscopic techniques are increasingly being employed for the in-situ monitoring of synthetic processes, including those involving fluorinated compounds.

For the synthesis of this compound, which is often prepared via a Grignard reaction, in-situ monitoring can provide valuable insights. Techniques such as in-situ Fourier Transform Infrared (FTIR) spectroscopy can be used to track the consumption of reactants and the formation of products in real-time. researchgate.net This allows for precise control over the reaction and can help in identifying the formation of any intermediates or byproducts.

Raman spectroscopy is another powerful tool for real-time analysis, particularly for reactions involving organometallic reagents like Grignard reagents. asahilab.co.jp It can be used to monitor the formation and consumption of the Grignard reagent and to determine the endpoint of the reaction accurately. nih.gov The integration of these Process Analytical Technologies (PAT) into the synthesis of this compound can lead to more robust and reproducible manufacturing processes.

The following table summarizes some advanced characterization techniques and their potential applications in the context of this compound:

| Characterization Technique | Information Obtained | Potential Application |

| In-situ FTIR Spectroscopy | Real-time concentration profiles of reactants, intermediates, and products. | Optimization of reaction parameters and kinetic studies. researchgate.net |

| Raman Spectroscopy | Real-time monitoring of Grignard reagent formation and consumption. | Endpoint determination and process control. asahilab.co.jp |

| ¹⁹F NMR Spectroscopy | Real-time monitoring of the formation of fluorinated products and byproducts. | Quality control and mechanistic investigations. researchgate.net |

| Mass Spectrometry (DART) | Rapid analysis of reaction mixtures without extensive sample preparation. | High-throughput screening of reaction conditions. |

The implementation of these advanced analytical methods will not only enhance our understanding of the chemistry of this compound but also contribute to the development of safer, more efficient, and more reliable synthetic processes.

Predictive Theoretical Models Guiding Experimental Design and Compound Discovery

Predictive theoretical models, particularly those based on quantum chemistry and machine learning, are becoming indispensable tools in modern chemical research. These models can be used to predict the properties, reactivity, and biological activity of molecules, thereby guiding experimental design and accelerating the discovery of new compounds.

For this compound and its derivatives, Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict their biological activities. bohrium.com QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity. nih.gov By analyzing the structural features that contribute to a desired activity, these models can be used to design new molecules with enhanced properties. For instance, QSAR studies on benzyl (B1604629) alcohols have provided insights into their mechanisms of toxicity, which can be valuable in designing safer compounds. nih.gov

Density Functional Theory (DFT) calculations can provide detailed information about the electronic structure, geometry, and reactivity of this compound. These calculations can be used to predict reaction mechanisms, understand the role of catalysts, and rationalize experimental observations. For example, DFT studies can help in understanding the mechanism of C-O bond cleavage in benzylic alcohols, which is a key transformation for this class of compounds.

The table below outlines some predictive theoretical models and their potential applications in the study of this compound:

| Theoretical Model | Predicted Properties | Application in Research |

| QSAR | Biological activity, toxicity. | Guiding the design of new bioactive molecules. bohrium.comnih.gov |

| DFT | Electronic structure, reaction energies, transition states. | Elucidating reaction mechanisms and predicting reactivity. |

| Molecular Docking | Binding affinity and mode to biological targets. | Virtual screening for potential drug candidates. |

| Machine Learning Models | A wide range of molecular properties. | Predicting properties for large libraries of virtual compounds. |

The integration of these predictive theoretical models into the research workflow for this compound will undoubtedly lead to a more rational and efficient approach to compound design, synthesis, and evaluation.

Q & A

Q. What are the optimal synthetic routes for 2-(4-Fluoro-3-methylphenyl)-2-propanol?

Methodological Answer: The synthesis typically involves coupling reactions or ketone reductions. For example, 2-(4-Fluoro-3-methylphenyl)-2-oxoethyl intermediates can be prepared via nucleophilic substitution using 2-bromo-1-(4-fluoro-3-methylphenyl)ethan-1-one with carboxylic acids in DMF, catalyzed by potassium carbonate at room temperature . Subsequent reduction of the ketone group (e.g., using NaBH₄ or catalytic hydrogenation) yields the propanol derivative. Solvent choice (e.g., toluene for high-temperature reactions) and base selection (e.g., ammonium acetate for cyclization) are critical for yield optimization .

Q. How should researchers characterize the purity of this compound?

Methodological Answer: Purity assessment requires orthogonal techniques:

- HPLC : Use C18 columns with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/water (70:30 v/v) to separate impurities (e.g., residual ketone intermediates) .

- NMR : Compare H NMR peaks (e.g., δ 1.4 ppm for geminal methyl groups, δ 7.2–7.6 ppm for aromatic protons) against reference spectra .

- Melting Point : Cross-validate reported values (e.g., 32–34°C for analogous alcohols) using differential scanning calorimetry (DSC) to detect polymorphic variations .

Q. What safety protocols are essential during handling?

Methodological Answer:

- Use PPE (gloves, goggles) to avoid dermal/ocular exposure.

- Conduct reactions in fume hoods to prevent inhalation of volatile intermediates (e.g., DMF or toluene vapors) .

- Follow H303+H313+H333 safety codes: If ingested or inhaled, seek immediate medical attention and provide SDS documentation .

Advanced Research Questions

Q. How can enantioselective synthesis be achieved for this compound?

Methodological Answer: Enantioselective desymmetrization via rhodium-catalyzed carbonylative cyclization has been demonstrated for structurally related cyclopentenols. Using chiral ligands (e.g., (R)-BINAP) and CO gas, enantiomeric excess (ee) >90% can be achieved. Reaction monitoring via chiral HPLC (Chiralpak AD-H column) is recommended to confirm stereochemical outcomes .

Q. How do computational models predict the compound’s reactivity in nucleophilic environments?

Methodological Answer: Density Functional Theory (DFT) calculations (B3LYP/6-31G* level) can model the electron-withdrawing effects of the 4-fluoro-3-methyl group on the phenyl ring. This predicts enhanced stability of the carbocation intermediate during SN1 reactions, corroborated by experimental kinetic studies in polar aprotic solvents .

Q. How can researchers resolve contradictions in reported spectral data?

Methodological Answer: Contradictions in C NMR or IR spectra often arise from solvent polarity or crystallinity. For example:

- Crystallographic Data : Compare experimental XRD results (e.g., C–F bond lengths of 1.35 Å) with computational predictions to validate structural assignments .

- Dynamic NMR : Use variable-temperature NMR to detect conformational flexibility in propanol derivatives, which may explain peak splitting discrepancies .

Q. What strategies mitigate byproduct formation during large-scale synthesis?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.